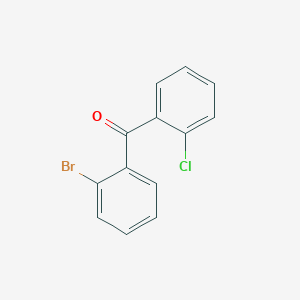

![molecular formula C12H16ClNO B1273545 N-[4-(丁-2-基)苯基]-2-氯乙酰胺 CAS No. 20331-26-4](/img/structure/B1273545.png)

N-[4-(丁-2-基)苯基]-2-氯乙酰胺

描述

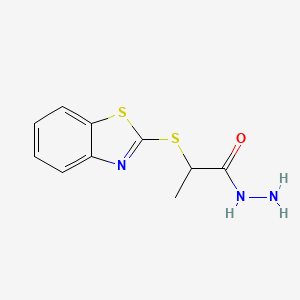

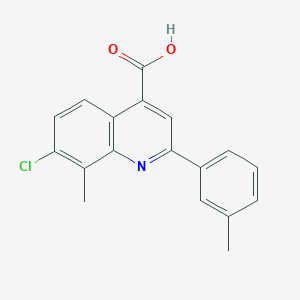

N-[4-(butan-2-yl)phenyl]-2-chloroacetamide, or NBP2CA, is an organic compound belonging to the class of amides and is a derivative of chloroacetamide. It is a colorless to pale yellow liquid with a faint odor and a melting point of -2.5°C. NBP2CA has a wide range of applications in the fields of scientific research, biochemistry, and pharmacology.

科学研究应用

抗菌应用

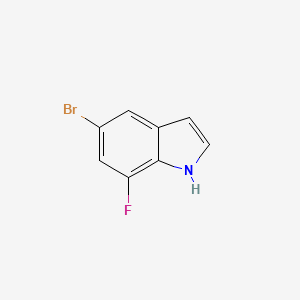

N-[4-(丁-2-基)苯基]-2-氯乙酰胺已被研究其作为抗菌剂的潜力。 研究表明,该化合物的衍生物对细菌(革兰氏阳性菌和革兰氏阴性菌)和真菌物种表现出有希望的活性 。这在抗菌耐药性不断上升的背景下尤为重要,需要开发具有新作用机制的新分子。

抗癌活性

该化合物的衍生物也因其抗增殖特性而受到关注,特别是针对人类乳腺癌细胞系(MCF7) 。抑制癌细胞生长的能力使该化合物成为癌症治疗领域进一步研究的潜在候选药物。

药物设计和分子建模

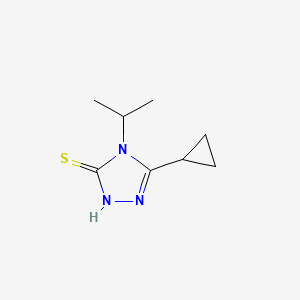

N-[4-(丁-2-基)苯基]-2-氯乙酰胺作为药物设计中的先导化合物,分子对接研究表明其具有与各种受体有效结合的潜力 。这表明该化合物及其衍生物可以针对治疗应用进行优化,以获得更好的疗效和特异性。

生物学评价

该化合物已进行生物学评价,以确定其功效和安全性。 这些研究对于评估该化合物作为治疗剂的潜力至关重要,考虑到其抗菌和抗癌活性 .

化学合成与表征

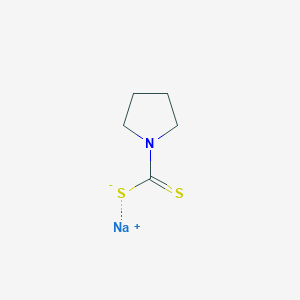

在合成化学领域,N-[4-(丁-2-基)苯基]-2-氯乙酰胺用于合成各种衍生物。 这些衍生物然后使用核磁共振、红外光谱和元素分析等技术进行表征,以确认其分子结构 .

材料科学与配位化学

N-[4-(丁-2-基)苯基]-2-氯乙酰胺的结构特征使其适用于材料科学,特别是在配位网络和聚合物的形成中。 它通过取代基效应和构象变化适应的能力对于开发具有特定性能的新材料非常有价值 .

作用机制

Target of Action

It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors , suggesting potential for diverse biological activities.

Result of Action

It’s suggested that the compound has potential applications in medical research, such as its role in drug development. Clinical trials have shown that similar compounds can improve cognitive function in patients with Alzheimer’s disease.

生化分析

Biochemical Properties

N-[4-(butan-2-yl)phenyl]-2-chloroacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine. Additionally, N-[4-(butan-2-yl)phenyl]-2-chloroacetamide may interact with other proteins involved in oxidative stress responses, such as glutathione S-transferase and glutathione peroxidase .

Cellular Effects

N-[4-(butan-2-yl)phenyl]-2-chloroacetamide influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, N-[4-(butan-2-yl)phenyl]-2-chloroacetamide can alter gene expression patterns, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Its impact on cellular metabolism includes effects on glucose uptake and utilization, as well as alterations in mitochondrial function .

Molecular Mechanism

The molecular mechanism of action of N-[4-(butan-2-yl)phenyl]-2-chloroacetamide involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to acetylcholinesterase results in the inhibition of the enzyme’s activity, thereby increasing acetylcholine levels . Additionally, N-[4-(butan-2-yl)phenyl]-2-chloroacetamide can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of target genes, ultimately affecting cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[4-(butan-2-yl)phenyl]-2-chloroacetamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that N-[4-(butan-2-yl)phenyl]-2-chloroacetamide is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained changes in gene expression and cellular metabolism over extended periods .

Dosage Effects in Animal Models

The effects of N-[4-(butan-2-yl)phenyl]-2-chloroacetamide vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as improved cognitive function and reduced oxidative stress . At higher doses, toxic and adverse effects have been observed, including hepatotoxicity and neurotoxicity . Threshold effects have also been reported, with certain dosages required to achieve specific therapeutic outcomes .

Metabolic Pathways

N-[4-(butan-2-yl)phenyl]-2-chloroacetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels . Additionally, N-[4-(butan-2-yl)phenyl]-2-chloroacetamide can influence the activity of enzymes involved in oxidative stress responses, such as glutathione S-transferase and glutathione peroxidase .

Transport and Distribution

The transport and distribution of N-[4-(butan-2-yl)phenyl]-2-chloroacetamide within cells and tissues are critical for its activity and function. The compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The distribution of N-[4-(butan-2-yl)phenyl]-2-chloroacetamide within tissues can also vary, with higher concentrations observed in organs such as the liver and brain .

Subcellular Localization

The subcellular localization of N-[4-(butan-2-yl)phenyl]-2-chloroacetamide is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, N-[4-(butan-2-yl)phenyl]-2-chloroacetamide can be found in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .

属性

IUPAC Name |

N-(4-butan-2-ylphenyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-3-9(2)10-4-6-11(7-5-10)14-12(15)8-13/h4-7,9H,3,8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCITOVVEMWCKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393985 | |

| Record name | N-[4-(Butan-2-yl)phenyl]-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20331-26-4 | |

| Record name | 2-Chloro-N-[4-(1-methylpropyl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20331-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-(Butan-2-yl)phenyl]-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5-Bromopyrimidin-2-yl)oxy]aniline](/img/structure/B1273474.png)